Falcarindiol

描述

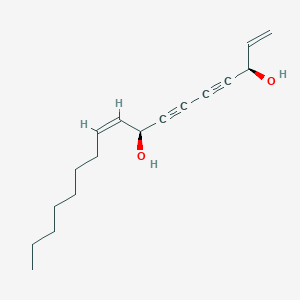

Falcarindiol (FaDOH) is a bioactive C₁₇-polyacetylene oxylipin predominantly found in plants of the Apiaceae, Araliaceae, and Asteraceae families, including carrots (Daucus carota), celery (Apium graveolens), and medicinal herbs like Notopterygium incisum . Structurally, it features two terminal acetylene groups and two hydroxyl groups at C-3 and C-8, contributing to its amphiphilic properties and bioactivity . This compound exhibits diverse pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, and anti-parasitic effects, with notable selectivity towards pathogenic targets over host cells .

准备方法

合成路线和反应条件

法卡林二醇可以从天然来源中分离出来,例如刺五加和胡萝卜。 制备过程包括提取,然后使用硅胶色谱法和制备型高效液相色谱 (HPLC) 等技术进行纯化 . 该化合物通过光谱数据分析进行鉴定和确认 .

工业生产方法

法卡林二醇的工业生产主要依赖于从天然来源中提取。 该过程包括收获植物材料,然后使用溶剂进行提取,并通过色谱技术进行纯化,以获得高纯度的法卡林二醇 .

化学反应分析

反应类型

法卡林二醇会发生各种化学反应,包括:

氧化: 法卡林二醇可以被氧化形成不同的衍生物。

还原: 还原反应可以修饰化合物中存在的叁键。

取代: 法卡林二醇可以发生取代反应,特别是在羟基处。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用像氢化锂铝这样的还原剂。

取代: 卤代烷烃等试剂可用于取代反应。

主要生成产物

科学研究应用

Antipathogenic Applications

Falcarindiol has been identified as a promising antipathogenic agent, particularly against Pseudomonas aeruginosa , a pathogen responsible for various infections. Research indicates that this compound significantly inhibits several virulence factors associated with this bacterium.

Key Findings:

- In a study using a burned mouse model infected with P. aeruginosa, treatment with this compound resulted in a survival rate of 90% after four days, compared to 0% in the control group .

- The compound was shown to repress virulence-related genes, including those involved in the type III secretion system and quorum sensing, which are critical for the pathogenicity of P. aeruginosa .

Table 1: Efficacy of this compound Against Pseudomonas aeruginosa

| Treatment Group | Survival Rate (%) | Virulence Factors Inhibited |

|---|---|---|

| Control | 0 | None |

| Low Dose (10 mg/kg) | 66.7 | T3SS, lasIR, rhlIR, fliC, fliG, phzA1, phzA2 |

| High Dose (20 mg/kg) | 100 | T3SS, lasIR, rhlIR, fliC, fliG, phzA1, phzA2 |

Anticancer Applications

This compound exhibits significant anticancer properties across various cancer cell lines. Studies have demonstrated its ability to induce apoptosis preferentially in cancer cells while sparing normal cells.

Key Findings:

- In colorectal cancer models, this compound not only inhibited tumor growth but also exhibited a synergistic effect when combined with 5-fluorouracil (5-FU), an established chemotherapeutic agent .

- The mechanism of action involves the induction of endoplasmic reticulum (ER) stress and activation of the unfolded protein response (UPR), leading to apoptosis in cancer cells .

Table 2: Anticancer Effects of this compound

| Cancer Type | Mechanism of Action | Synergistic Agents |

|---|---|---|

| Colorectal Cancer | Induces ER stress and apoptosis | 5-Fluorouracil |

| Breast Cancer | Caspase-dependent cell death | Bortezomib |

| Hepatocellular Carcinoma | Enhances cisplatin sensitivity | Cisplatin |

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties that could be beneficial in treating inflammatory diseases. It has been shown to modulate inflammatory pathways effectively.

Key Findings:

作用机制

法卡林二醇通过多种机制发挥作用:

诱导内质网应激: 这通过破坏蛋白质折叠并导致细胞应激而导致癌细胞死亡.

抑制群体感应: 法卡林二醇抑制铜绿假单胞菌中的群体感应,减少毒力因子的产生和生物膜的形成.

调节肠道微生物群: 它影响肠道微生物群的组成,这可能有助于其抗癌作用.

相似化合物的比较

Comparison with Structurally Similar Polyacetylenes

Structural Analogs and Cytotoxicity

Falcarindiol belongs to a class of aliphatic C₁₇-polyacetylenes, which include falcarinol (FaOH), panaxydiol, and this compound derivatives (e.g., this compound-3-acetate). Key structural differences influence their bioactivity:

Key Findings :

- Falcarinol is significantly more cytotoxic than this compound, with 10-fold lower IC₅₀ values in colon (Caco-2) and breast cancer (MCF-7) models . This is attributed to its ability to induce endoplasmic reticulum stress and apoptosis .

- Panaxydiol and This compound-8-methyl ether show comparable antitumor activity to this compound but differ in mechanisms, such as cell cycle arrest vs. reactive oxygen species (ROS) induction .

- Acetylation (e.g., this compound-3-acetate) or furanocoumarin conjugation reduces cytotoxicity, highlighting the importance of free hydroxyl groups .

Anti-Parasitic Activity

This compound demonstrates superior anti-Trypanosoma cruzi activity compared to other polyacetylenes:

Key Findings :

- This compound’s potency against T.

- Falcarinol and other analogs are inactive against amastigotes, emphasizing this compound’s unique efficacy against chronic-stage parasites .

Antimicrobial and Quorum Sensing Inhibition

Key Findings :

- This compound disrupts P. aeruginosa virulence by inhibiting LasR-mediated transcription, reducing pyocyanin production and motility .

- Falcarinol lacks QS inhibition but shows stronger antifungal activity .

Mechanistic Differences and Synergistic Effects

PPARγ Activation

This compound acts as a partial PPARγ agonist, enhancing cholesterol efflux in macrophages, while falcarinol antagonizes PPARγ:

Key Findings :

Synergy in Anticancer Activity

This compound and falcarinol synergize to enhance cytotoxicity:

- In carrot extracts, falcarinol (6.46 µg/mL) + this compound reduces Caco-2 proliferation by 64%, surpassing individual effects .

- In azoxymethane-induced colon cancer models, combined dietary intake reduces neoplastic lesions by 50% .

生物活性

Falcarindiol (FAD) is a natural polyyne compound predominantly found in plants of the Apiaceae family, such as carrots and parsley. It has garnered attention for its diverse biological activities, particularly its anticancer, anti-inflammatory, and antibacterial properties. This article synthesizes current research findings on this compound's biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines. Notably, it has been shown to preferentially induce apoptosis in colorectal and breast cancer cells while sparing normal epithelial cells.

- Endoplasmic Reticulum (ER) Stress Induction : FAD induces ER stress, activating the unfolded protein response (UPR), which plays a crucial role in promoting cell death in cancer cells. Studies indicate that inhibiting components of the UPR can reduce FAD-induced apoptosis, while enhancing ER stress can potentiate its effects .

- Caspase-Dependent Pathway : In breast cancer cells, this compound-induced cell death is mediated through a caspase-dependent mechanism. This suggests that FAD may activate apoptotic pathways that are critical for eliminating malignant cells .

- Synergistic Effects with Chemotherapeutics : this compound has shown promising synergistic effects when combined with established chemotherapeutic agents like 5-fluorouracil (5-FU) and bortezomib. This combination enhances the overall cytotoxic effect against cancer cells, potentially leading to improved therapeutic outcomes .

Anti-Inflammatory and Antibacterial Activities

In addition to its anticancer properties, this compound exhibits notable anti-inflammatory and antibacterial effects:

- Anti-Inflammatory Activity : FAD has been reported to reduce inflammation markers in various models, contributing to its potential use in treating inflammatory diseases .

- Antibacterial Activity : Studies have demonstrated that this compound possesses antibacterial properties against a range of pathogens, including mycobacteria. This suggests its potential application as a natural antimicrobial agent .

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What standard methodologies are used to evaluate Falcarindiol’s cytotoxic effects on cancer cells in vitro?

Researchers typically employ cell viability assays (e.g., MTT, CCK-8) to quantify cytotoxic effects. For example, this compound (3–24 μM, 24-hour treatment) significantly reduced viability in MDA-MB-231 and MDA-MB-468 breast cancer cells, while non-cancerous MCF-10A cells remained unaffected until higher doses . Dose-response curves and IC50 calculations are critical for comparative analysis. Flow cytometry with Annexin V/PI staining is used to confirm apoptosis induction, while Western blotting detects cleaved caspases (e.g., caspase-3) .

Q. How does this compound modulate inflammatory pathways such as iNOS expression?

this compound inhibits LPS/IFN-γ-induced iNOS expression by targeting upstream signaling molecules. In rat astrocytes, 50 μM this compound reduced NF-κB activation by 32% (via IKKα/β inhibition) and suppressed JAK1/2 phosphorylation by >80%, blocking STAT1 nuclear translocation . Methodologically, qPCR quantifies iNOS mRNA levels, while Western blotting and immunofluorescence track protein expression and subcellular localization of transcription factors .

Q. What experimental approaches are used to study this compound-induced autophagy?

Autophagy is assessed via LC3-I/II conversion using Western blotting. This compound (6 μM, 2 hours) increased LC3-II levels in breast cancer cells, indicating autophagosome formation . Fluorescent microscopy with GFP-LC3 constructs or LysoTracker dyes can visualize autophagic flux. Additionally, inhibitors like chloroquine (to block lysosomal degradation) validate autophagy-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s role in PPARγ activation?

While this compound activates PPARγ in some contexts (e.g., upregulating cholesterol transporter ABCA1 ), preclinical trials in rats showed PPARγ downregulation in tumor tissues . To address this, researchers should compare model systems (e.g., cell lines vs. in vivo models), dose regimens, and gut microbiota interactions. Transcriptomic profiling (RNA-seq) and PPARγ ligand-binding assays (e.g., fluorescence polarization) can clarify context-dependent mechanisms .

Q. What methodologies elucidate this compound’s inhibition of bacterial quorum sensing (QS)?

this compound disrupts QS in Pseudomonas aeruginosa by binding LasR, a key transcriptional regulator. Electrophoretic mobility shift assays (EMSAs) demonstrate reduced LasR-DNA binding, while molecular docking identifies interactions with Tyr47, destabilizing LasR . Reporter strains (e.g., E. coli MG4/pKDT17) quantify lasI promoter activity, and RT-PCR tracks downstream QS gene suppression (e.g., lasB, phzH) .

Q. How can synergistic effects of this compound with other compounds be systematically evaluated?

Combination studies use Chou-Talalay synergy analysis (CompuSyn software) to calculate combination indices (CI). For example, this compound and oplopandiol from Oplopanax elatus showed differential IC50 values (1.7 μM vs. 15.5 μM in HCT-116 cells), suggesting structure-activity relationships . Dose-matrix experiments and isobolograms validate synergism, while RNA-seq identifies pathway crosstalk (e.g., PI3K/AKT/mTOR inhibition) .

Q. Methodological Considerations

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., siRNA knockdown alongside pharmacological inhibitors) .

- Experimental Design : Include rigorous controls (e.g., solvent-only groups for polyacetylene stability) and replicate experiments across multiple cell lines or animal models .

- Statistical Rigor : Follow guidelines from The British Journal of Pharmacology: report exact p-values, avoid "significant" without statistical backing, and justify precision (e.g., IC50 to one decimal place) .

属性

IUPAC Name |

(3R,8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCNQXNAFCBLLV-YWALDVPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(C#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\[C@@H](C#CC#C[C@@H](C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030449 | |

| Record name | Falcarindiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55297-87-5 | |

| Record name | Falcarindiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。